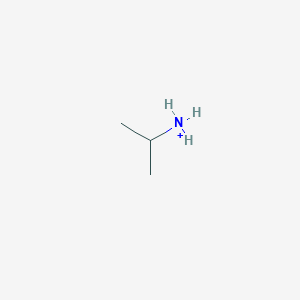
Isopropylaminium
概要
説明
Isopropylaminium is conjugate acid of isopropylamine. It is a conjugate acid of an isopropylamine.
科学的研究の応用
1. Applications in Bioengineering
Isopropylaminium, particularly in the form of poly(N-isopropyl acrylamide) (pNIPAM), has significant applications in bioengineering. pNIPAM substrates are notably used for the nondestructive release of biological cells and proteins. This feature is critical in studies involving the extracellular matrix (ECM), cell sheet engineering for tissue transplantation, tumorlike spheroid formation, and the study of bioadhesion and bioadsorption. It is also pivotal in manipulating or deforming individual cells (Cooperstein & Canavan, 2010).
2. Role in Nutritional Research
Isopropylaminium and its derivatives have applications in nutritional research through the use of isotopic methods. These techniques, involving isotopes like oxygen-18 and hydrogen-2 (deuterium), are vital for assessing nutrient intake, body composition, and energy expenditure. They are particularly relevant in studying undernutrition and obesity in developing countries. The deuterium dilution technique, for example, is used to measure breastmilk intake and infant growth (Iyengar, 2002).
3. Proteomics Research
In proteomics, isopropylaminium compounds are utilized in bioinformatic workflows, especially in the analysis of isobarically labeled, quantitative proteomics experiments. Tools like IsoProt provide a comprehensive and reproducible framework for analyzing such data, ensuring consistency and accuracy in proteomic research (Griss, Vinterhalter, & Schwämmle, 2018).
4. Synthesis of Unnatural Amino Acids
Isopropylamine, as an amino donor, is instrumental in the ω-transaminase-catalyzed synthesis of unnatural amino acids. This process is significant for the cost-effective and efficient production of these amino acids, which have various applications in biological research (Park, Dong, & Shin, 2013).
5. Isotope Biogeochemistry in Marine Ecology
Stable isotope analysis, using isotopes derivable from isopropylaminium compounds, is a crucial tool in marine ecology. It helps in understanding the diet, habitat use, and movement of marine mammals, providing invaluable insights into their ecology and conservation (Newsome, Clementz, & Koch, 2010).
特性
製品名 |
Isopropylaminium |
|---|---|
分子式 |
C3H10N+ |
分子量 |
60.12 g/mol |
IUPAC名 |
propan-2-ylazanium |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/p+1 |
InChIキー |
JJWLVOIRVHMVIS-UHFFFAOYSA-O |
正規SMILES |
CC(C)[NH3+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

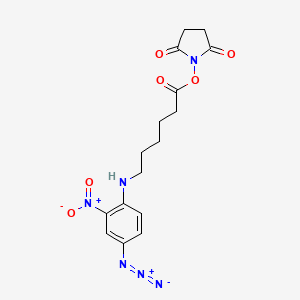
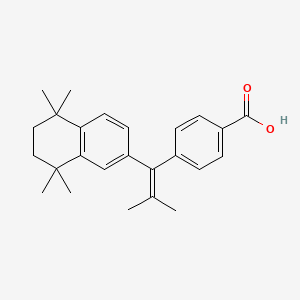
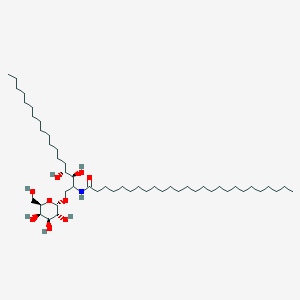
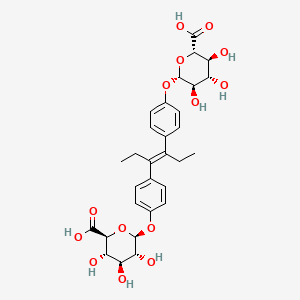
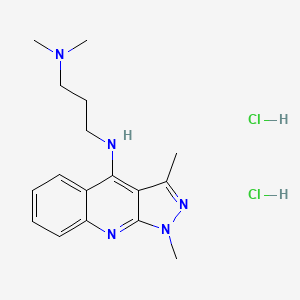
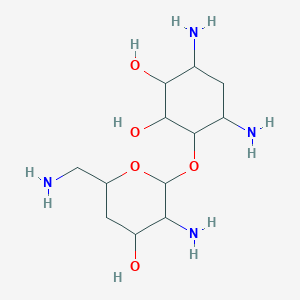
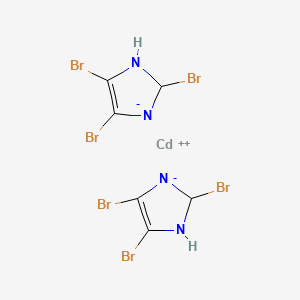
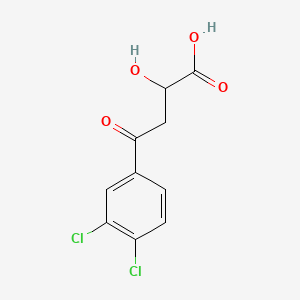
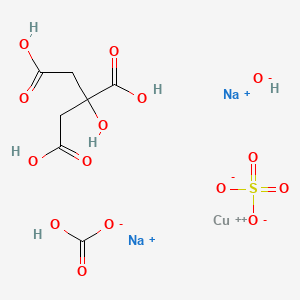
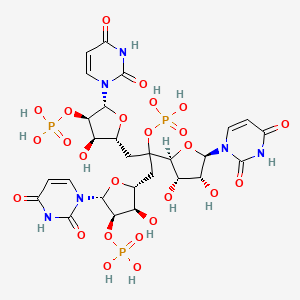
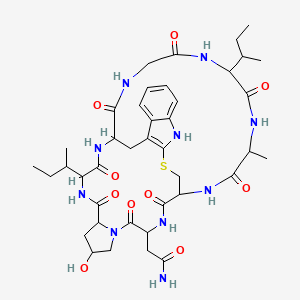
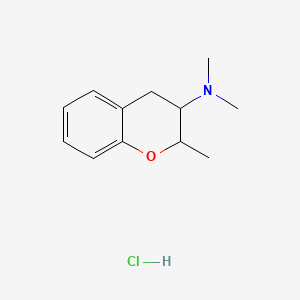
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)